molecular formula C21H28N2O4 B12161467 methyl 2-(2'-isobutyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinolin]-4'-ylcarboxamido)acetate

methyl 2-(2'-isobutyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinolin]-4'-ylcarboxamido)acetate

Cat. No.: B12161467
M. Wt: 372.5 g/mol
InChI Key: AELHSMMXNKIJFM-UHFFFAOYSA-N
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Description

This compound features a spirocyclic core combining cyclopentane and isoquinoline moieties, with an isobutyl substituent at the 2'-position and a methyl acetate group at the 4'-carboxamido position. The spiro architecture introduces chirality, which may influence its stereochemical interactions and biological activity . The ester functional group (methyl acetate) may offer metabolic stability advantages over carboxylic acid derivatives .

Properties

Molecular Formula

C21H28N2O4

Molecular Weight

372.5 g/mol

IUPAC Name

methyl 2-[[2-(2-methylpropyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carbonyl]amino]acetate

InChI

InChI=1S/C21H28N2O4/c1-14(2)13-23-20(26)16-9-5-4-8-15(16)18(21(23)10-6-7-11-21)19(25)22-12-17(24)27-3/h4-5,8-9,14,18H,6-7,10-13H2,1-3H3,(H,22,25)

InChI Key

AELHSMMXNKIJFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2’-isobutyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinolin]-4’-ylcarboxamido)acetate typically involves a multi-step process:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Spirocyclization: The spirocyclic structure is formed by intramolecular cyclization, often facilitated by a Lewis acid.

    Functional Group Introduction:

    Final Coupling: The final step involves coupling the isoquinoline derivative with an appropriate carboxylic acid derivative to form the amide bond under peptide coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core, to form various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, methyl 2-(2’-isobutyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinolin]-4’-ylcarboxamido)acetate is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The spirocyclic structure could play a role in its binding affinity and specificity, influencing its biological activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key analogs differ primarily in substituents at the 2'-position and functional groups at the 4'-position (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name 2'-Substituent 4'-Functional Group Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound Isobutyl Methyl Acetate C₂₀H₂₇N₂O₅ 375.45 Not Provided
2'-Cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid Cyclohexyl Carboxylic Acid C₂₀H₂₅NO₃ 327.43 1239843-15-2
2'-(2-Methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid 2-Methoxyethyl Carboxylic Acid C₁₉H₂₃NO₅ 345.40 1217531-62-8
2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid 2-Furylmethyl Carboxylic Acid C₂₀H₂₁NO₅ 355.39 1232691-23-4
2'-sec-Butyl-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-1',4'-dihydro-2′H-spiro[cyclopentane-1,3′-isoquinoline]-4′-carboxamide sec-Butyl Thiadiazolyl Carboxamide C₂₁H₂₆N₄O₂S 398.52 1310946-34-9

Substituent-Driven Property Analysis

Isobutyl vs. Cyclohexyl (Branched vs. Cyclic Alkyl): The isobutyl group (target compound) increases lipophilicity (logP ~3.2 estimated) compared to the cyclohexyl analog (logP ~2.8), favoring passive diffusion across biological membranes .

Methyl Acetate vs. Carboxylic Acid (Ester vs. Acid):

  • The methyl acetate group in the target compound enhances metabolic stability by resisting rapid hydrolysis, whereas carboxylic acid analogs (e.g., 2'-cyclohexyl variant) may exhibit higher aqueous solubility (e.g., ~1.2 mg/mL at pH 7.4) but lower oral bioavailability due to ionization .

2-Methoxyethyl and 2-Furylmethyl (Polar vs. Aromatic): The 2-methoxyethyl substituent introduces polarity (hydrogen-bonding capacity), improving solubility in polar solvents (e.g., ~2.5 mg/mL in ethanol) .

Thiadiazolyl Carboxamide (Heterocyclic Modification):

  • The thiadiazole ring in the 2'-sec-butyl analog adds hydrogen-bond acceptors and sulfur-mediated hydrophobic interactions, which may improve selectivity for sulfur-rich binding pockets .

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